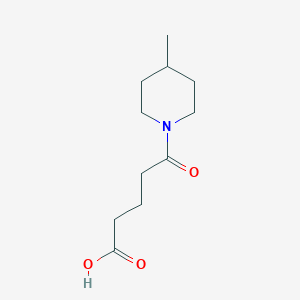

5-(4-Methyl-piperidin-1-yl)-5-oxo-pentanoic acid

Description

Properties

IUPAC Name |

5-(4-methylpiperidin-1-yl)-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO3/c1-9-5-7-12(8-6-9)10(13)3-2-4-11(14)15/h9H,2-8H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXFCXAYSDLBXPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(=O)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10353776 | |

| Record name | 5-(4-Methyl-piperidin-1-yl)-5-oxo-pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10353776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

436087-10-4 | |

| Record name | 4-Methyl-δ-oxo-1-piperidinepentanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=436087-10-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(4-Methyl-piperidin-1-yl)-5-oxo-pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10353776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Formation of Piperidin-2-one Intermediate

A critical step in the preparation involves the synthesis of the piperidin-2-one ring system, which serves as the core scaffold. According to an improved process disclosed in patent WO2017187245A1, the piperidin-2-one intermediate can be synthesized via intramolecular cyclization of a bromo pentanoic acid amide derivative in the presence of a strong inorganic base and an organic solvent such as toluene.

| Step | Reagents & Conditions | Description | Yield (%) |

|---|---|---|---|

| a) Formation of 5-bromo pentanoic acid (4-iodophenyl)amide | 4-iodoaniline + 5-bromovaleryl chloride + organic base | Amide formation | Not specified |

| b) Cyclization to l-(4-iodo-phenyl)-piperidin-2-one | Tripotassium phosphate, toluene, reflux (~110°C), 7-26 hrs | Intramolecular cyclization | 70-79% |

Two methods were reported for step b):

- Method A: 7 hours reflux with tripotassium phosphate in toluene, yielding 79% of the piperidin-2-one intermediate.

- Method B: Extended reflux (24-26 hours) under similar conditions, yielding 70% of the product.

Summary Table of Preparation Steps

| Step No. | Reaction Type | Starting Material | Reagents/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Amide formation | 4-iodoaniline + 5-bromovaleryl chloride | Organic base, ambient | 5-bromo pentanoic acid (4-iodophenyl)amide | Not specified | Precursor for cyclization |

| 2 | Cyclization | Step 1 product | Tripotassium phosphate, toluene, reflux 7-26 hrs | l-(4-iodo-phenyl)-piperidin-2-one | 70-79 | Key intermediate |

| 3 | Substitution/Amidation | Step 2 product | 4-methylpiperidine, suitable solvent | 5-(4-Methyl-piperidin-1-yl)-5-oxo-pentanoic acid | Not specified | Critical functionalization step |

Research Findings and Analysis

- The cyclization step using tripotassium phosphate in toluene is efficient and reproducible with yields up to 79%, indicating a robust method for preparing the piperidinone intermediate.

- The reaction conditions (temperature, time) directly influence the yield and purity of the intermediate.

- The substitution with 4-methylpiperidine likely requires optimization of reaction conditions such as solvent choice, temperature, and stoichiometry to maximize yield and minimize side reactions.

- Alternative synthetic approaches, including Knoevenagel condensation and Meerwein arylation, provide complementary strategies for modifying the pentanoic acid backbone and piperidine ring, useful for analog synthesis or scale-up.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methyl-piperidin-1-yl)-5-oxo-pentanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

Oxidation: Carboxylic acids and other oxidized derivatives.

Reduction: Alcohols.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Therapeutic Potential

Research indicates that compounds similar to 5-(4-Methyl-piperidin-1-yl)-5-oxo-pentanoic acid are being investigated for their potential therapeutic effects. They may act on various biological pathways, particularly in the treatment of neurological disorders. The compound's ability to inhibit equilibrative nucleoside transporters (ENTs) suggests it may influence nucleotide metabolism and adenosine signaling, which are crucial in various physiological processes including vasodilation and renal function modulation .

Case Studies

A study highlighted the use of piperazine derivatives in drug development, focusing on their interactions with biological macromolecules. The findings suggest that modifications to the piperazine structure can enhance selectivity and efficacy against specific targets .

Organic Synthesis Applications

Building Block for Complex Molecules

this compound serves as an important building block in organic synthesis. Its structural components allow for the creation of various bioactive compounds through reactions such as amide formation, esterification, and cyclization .

Synthetic Routes

Common synthetic methods involve the reaction of piperidine derivatives with acylating agents under controlled conditions to yield desired products efficiently. For instance, the synthesis route may include the use of coupling reagents to facilitate amide bond formation .

Proteomics Research

Applications in Proteomics

The compound is utilized in proteomics research as a tool for studying protein interactions and functions. Its unique structure allows it to interact with specific proteins, making it valuable for understanding cellular mechanisms and developing new therapeutic strategies .

Experimental Findings

In proteomics studies, this compound has been shown to influence protein activity by modulating enzyme functions or inhibiting specific protein-protein interactions. This has implications for drug design and the development of targeted therapies .

Mechanism of Action

The mechanism of action of 5-(4-Methyl-piperidin-1-yl)-5-oxo-pentanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

5-(2-Hexyl-1-methyl-1H-indol-3-yl)-5-oxo-pentanoic acid (Compound 48)

5-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]-5-oxopentanoic acid

CR2194 [(R)-4-(3,5-Dichlorobenzamido)-5-(8-azaspiro[4.5]decan-8-yl)-5-oxo-pentanoic acid]

- Structure : Replaces piperidine with an 8-azaspiro[4.5]decane ring and adds a 3,5-dichlorobenzamido group.

- Activity : High affinity for cholecystokinin B (CCKB) receptors (IC50 ~1 nM), making it a potent antagonist for gastric secretory disorders .

- Key Difference : The spirocyclic amine and bulky aromatic substituent enhance receptor specificity but may reduce metabolic stability.

Analogues with Aromatic or Aliphatic Substituents

5-(4-Fluorophenyl)-5-oxopentanoic acid (CAS: 149437-76-3)

- Structure : Lacks the piperidine group; instead, a 4-fluorophenyl group is directly attached to the 5-oxo position.

- Synthesis : Synthesized via Friedel-Crafts acylation of fluorobenzene with glutaric anhydride (87% yield) .

- Application : Intermediate in NSAID or antifungal drug synthesis; fluorophenyl group increases electron-withdrawing effects, altering acidity (pKa) .

Loxiglumide (CR 1505)

- Structure: D,L-4-(3,4-dichloro-benzoylamino)-5-(N-3-methoxypropyl-pentylamino)-5-oxo-pentanoic acid.

- Activity : Cholecystokinin antagonist with ED50 values of 9–80 µmol/kg in experimental pancreatitis models .

- Key Difference: The extended aliphatic chain and dichlorobenzoylamino group improve potency but may increase molecular weight (MW: ~455 g/mol) and reduce solubility.

Key Observations :

Synthesis Efficiency : Indole derivatives (e.g., Compound 48) and fluorophenyl analogues achieve high yields (>85%) via Friedel-Crafts or AlCl3-mediated reactions , whereas piperidine-containing compounds often require multi-step purification .

Biological Specificity : Bulky substituents (e.g., spirocyclic amines in CR2194) enhance receptor selectivity but may compromise solubility.

Structural Flexibility: The 5-oxo-pentanoic acid scaffold tolerates diverse substitutions, enabling tuning for specific targets (e.g., anti-inflammatory vs. receptor antagonism).

Biological Activity

5-(4-Methyl-piperidin-1-yl)-5-oxo-pentanoic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound consists of a pentanoic acid backbone with a piperidine moiety substituted at one end. This unique structure contributes to its biological properties.

Molecular Formula

- Molecular Formula : CHNO

| Property | Value |

|---|---|

| Molecular Weight | 197.26 g/mol |

| Solubility | Soluble in DMSO and ethanol |

| Melting Point | Not extensively documented |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound is believed to modulate various biochemical pathways, which can lead to therapeutic effects.

Key Mechanisms

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways.

- Receptor Binding : The compound has been studied for its ability to bind to certain receptors, potentially influencing cellular signaling pathways.

Therapeutic Applications

Research has indicated several potential therapeutic applications for this compound:

- Anticancer Activity : Preliminary studies suggest that it may exhibit anticancer properties by inducing apoptosis in cancer cells.

- Neuroprotective Effects : The compound's interaction with neuroreceptors may offer protective effects against neurodegenerative diseases.

- Anti-inflammatory Properties : Investigations into its anti-inflammatory effects are ongoing, with promising results in preclinical models.

Case Studies

Several studies have explored the biological activity of this compound:

- Study on Anticancer Effects :

- Neuroprotective Study :

- Inflammation Model :

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(4-methyl-piperidin-1-yl)-5-oxo-pentanoic acid, and how do reaction conditions influence yield?

- Methodology : Multicomponent reactions (MCRs) are effective for synthesizing structurally complex piperidine derivatives. For example, Ugi-type or Passerini reactions can introduce the 4-methyl-piperidinyl and oxo-pentanoic acid moieties in a single step . Optimize solvent polarity (e.g., DMF or THF) and temperature (40–80°C) to enhance cyclization efficiency. Post-synthesis purification via flash chromatography (silica gel, ethyl acetate/hexane gradients) is critical to isolate the product from tautomeric byproducts .

- Data : In analogous compounds, yields range from 45% to 78% under optimized MCR conditions .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?

- Methodology : Use a combination of -NMR, -NMR, and LC-MS. Key spectral markers include:

- -NMR: Peaks at δ 3.2–3.8 ppm (piperidine N-CH and backbone protons) and δ 2.4–2.6 ppm (oxo-pentanoic acid α-protons) .

- LC-MS: Confirm molecular ion [M+H] at m/z 242.3 (calculated for CHNO) and absence of enol-oxo tautomers via retention time consistency .

Advanced Research Questions

Q. What computational approaches are suitable for predicting the electronic properties and tautomeric behavior of this compound?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model tautomeric equilibria between oxo and enol forms. Solvent effects (e.g., polarizable continuum models for water or DMSO) significantly influence tautomer stability .

- Data : In related piperidinyl-oxo compounds, the oxo tautomer is typically 5–10 kcal/mol more stable than the enol form in polar solvents .

Q. How does the 4-methyl-piperidinyl group influence the compound’s pharmacological activity, and what are key structure-activity relationship (SAR) considerations?

- Methodology : Compare bioactivity data of analogs with varying piperidine substitutions (e.g., 4-H, 4-ethyl). Use in vitro assays (e.g., enzyme inhibition or receptor binding) to quantify potency. Molecular docking can identify interactions with targets like proteases or GPCRs .

- Contradictions : While 4-methyl groups often enhance metabolic stability, they may reduce solubility—balance logP (predicted ~1.8) via ester prodrugs or salt formation .

Q. What analytical challenges arise in quantifying this compound in biological matrices, and how can they be resolved?

- Methodology : Develop a validated LC-MS/MS method with deuterated internal standards (e.g., d-analog). Use reverse-phase C18 columns and acidic mobile phases (0.1% formic acid) to improve peak symmetry. Monitor for matrix effects (e.g., ion suppression in plasma) via post-column infusion .

- Data : Recovery rates >85% are achievable in spiked plasma samples with LLOQ of 1 ng/mL .

Conflict Resolution & Best Practices

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.